molecular formula C9H7NO4S B12878710 2-(Carboxy(hydroxy)methyl)-4-mercaptobenzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-4-mercaptobenzo[d]oxazole

Katalognummer: B12878710
Molekulargewicht: 225.22 g/mol
InChI-Schlüssel: ZZTOOJLCCPBXFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Carboxy(hydroxy)methyl)-4-mercaptobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)-4-mercaptobenzo[d]oxazole typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method involves the use of methyl cyanide or dimethyl sulfoxide (DMSO) as solvents, with potassium carbonate (K2CO3) as a base and tert-butyl hydroperoxide (TBHP) as an oxidant. The reaction is carried out under argon atmosphere with blue LED radiation for 24 hours, yielding the desired compound with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often employed to improve reaction efficiency and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Carboxy(hydroxy)methyl)-4-mercaptobenzo[d]oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: MnO2, TBHP, and other oxidizing agents under controlled temperature and pressure conditions.

    Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxazole derivatives, reduced benzoxazole compounds, and substituted benzoxazole derivatives .

Wirkmechanismus

The mechanism of action of 2-(Carboxy(hydroxy)methyl)-4-mercaptobenzo[d]oxazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Carboxy(hydroxy)methyl)-4-mercaptobenzo[d]oxazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carboxy(hydroxy)methyl and mercapto groups enhances its potential for forming hydrogen bonds and interacting with various biological targets, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C9H7NO4S

Molekulargewicht

225.22 g/mol

IUPAC-Name

2-hydroxy-2-(4-sulfanyl-1,3-benzoxazol-2-yl)acetic acid

InChI

InChI=1S/C9H7NO4S/c11-7(9(12)13)8-10-6-4(14-8)2-1-3-5(6)15/h1-3,7,11,15H,(H,12,13)

InChI-Schlüssel

ZZTOOJLCCPBXFT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)S)N=C(O2)C(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.